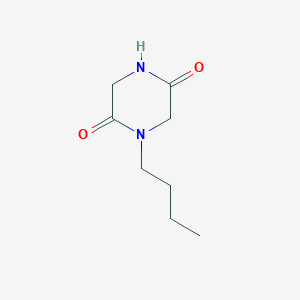

1-Butylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

16350-85-9 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-butylpiperazine-2,5-dione |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-4-10-6-7(11)9-5-8(10)12/h2-6H2,1H3,(H,9,11) |

InChI Key |

GHXVGVFQOFBEOP-UHFFFAOYSA-N |

SMILES |

CCCCN1CC(=O)NCC1=O |

Canonical SMILES |

CCCCN1CC(=O)NCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butylpiperazine 2,5 Dione and Substituted Diketopiperazine Derivatives

Cyclization Strategies from Linear Precursors: Dipeptide Cyclization Approaches

The most common and direct route to the piperazine-2,5-dione core involves the cyclization of linear dipeptide precursors. This biomimetic approach leverages the inherent reactivity of amino acid derivatives to form the stable six-membered ring.

Amino Acid Condensation Routes for Piperazine-2,5-dione Core Construction

The construction of the piperazine-2,5-dione core is fundamentally a process of forming two amide bonds, which can be achieved through the head-to-tail cyclization of a dipeptide. This process begins with the condensation of two α-amino acids to form a linear dipeptide. nih.gov Subsequent intramolecular cyclization, typically an aminolysis reaction where the N-terminal amine attacks the C-terminal ester, yields the DKP ring. nih.gov

This cyclization is often promoted by heating the dipeptide ester, which facilitates the nucleophilic attack of the terminal amino group on the ester carbonyl, eliminating the alcohol (e.g., methanol) and forming the second amide bond. nih.gov For instance, the cyclization of a dipeptide methyl ester involves the N-terminal amine acting as the nucleophile and the methoxy (B1213986) group as the leaving group. nih.gov While effective, direct condensation of amino acids without protecting groups can sometimes suffer from low yields. core.ac.uk The stability of the DKP ring makes this cyclization thermodynamically favorable under appropriate conditions.

| Method | Precursor | Typical Conditions | Outcome |

| Thermal Cyclization | Dipeptide Methyl/Ethyl Ester | Heating in a high-boiling solvent (e.g., ethylene (B1197577) glycol) | Formation of piperazine-2,5-dione core |

| Catalytic Condensation | Two α-amino acids | Diboronic acid anhydride (B1165640) catalyst, followed by deprotection and cyclization | High yields, avoids stoichiometric condensation reagents acs.org |

| Vapor Deposition | Dipeptide (e.g., Diphenylalanine) | Heating under vacuum, deposition on a cooler surface | Cyclization and self-assembly into nanostructures nih.gov |

Targeted N-Alkylation and Acylation for 1-Butyl Substitution

Once the piperazine-2,5-dione scaffold is synthesized, the butyl group can be introduced at the N1 position through targeted N-alkylation. This reaction involves the deprotonation of one of the amide nitrogens using a suitable base, creating a nucleophilic anion that can then react with an alkylating agent, such as butyl bromide or butyl iodide.

Alternatively, N-acylation can be performed to introduce other functional groups. For the synthesis of 1-butylpiperazine-2,5-dione, a common strategy would be to first form the unsubstituted piperazine-2,5-dione ring and then selectively alkylate it. This approach is analogous to methods used for preparing various N-alkylpiperazines, where a precursor like N-acetylpiperazine is alkylated and then hydrolyzed. A more direct route involves the cyclization of an N-butylated amino acid with a second amino acid, building the substitution into the linear precursor before ring formation.

Enantioselective Synthesis Protocols for Chiral 1-Butylpiperazine-2,5-dione Derivatives

Many bioactive DKPs are chiral, and their biological activity is often dependent on their specific stereochemistry. nih.gov Therefore, methods for controlling the stereochemical outcome of the synthesis are of paramount importance. The synthesis of an enantiopure 1-butylpiperazine-2,5-dione derivative would typically start from chiral amino acid precursors.

Application of Chiral Auxiliaries and Catalysts in Asymmetric Transformations

Asymmetric synthesis of chiral DKP derivatives can be achieved using several catalytic strategies. One prominent approach involves the asymmetric hydrogenation of prochiral alkylidene-substituted diketopiperazines. For example, using a rhodium complex with a chiral phosphine (B1218219) ligand, such as (R,R)-f-spiroPhos, can catalyze the hydrogenation of a 3-alkylidene-2,5-diketopiperazine to yield the corresponding chiral 3-substituted-2,5-diketopiperazine with excellent enantioselectivity (up to 99.9% ee). acs.org

Another powerful method is organocatalysis, where small chiral organic molecules mediate the reaction. Cinchona alkaloid-derived catalysts have been successfully used in asymmetric Michael additions to triketopiperazine derivatives, yielding chiral DKP products with high enantiomeric ratios. nih.govcore.ac.uk These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Diketopiperazines themselves can also serve as effective chiral auxiliaries in various asymmetric reactions, including aldol (B89426) and Michael addition reactions. acs.org

| Catalyst/Auxiliary Type | Reaction | Substrate | Typical Enantioselectivity |

| Rh/(R,R)-f-spiroPhos | Asymmetric Hydrogenation | 3-Alkylidene-2,5-diketopiperazines | Up to 99.9% ee acs.org |

| Cinchona Alkaloid Derivative | Michael Addition | Triketopiperazines and enones | High er (e.g., ≥ 97:3) nih.gov |

| Chiral DKP Scaffold | Chiral Auxiliary | Diels-Alder, Aldol, Michael Reactions | High diastereoselectivity acs.org |

Chiral Resolution Techniques in Piperazine-2,5-dione Synthesis

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative. wikipedia.org This process separates a mixture of enantiomers into its pure components.

One common method is derivatization with a chiral resolving agent . The racemic DKP can be reacted with a pure chiral acid or base to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers.

A more direct and widely used analytical and preparative technique is chiral High-Performance Liquid Chromatography (HPLC) . pharmtech.com This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govmdpi.com Chiral HPLC is highly effective for both analyzing the enantiomeric purity and for isolating pure enantiomers on a preparative scale. nih.govresearchgate.net A specialized gas chromatography (GC) method has also been developed for the complete separation of DKP stereoisomers following a ring-opening derivatization procedure. nih.gov

Modern Synthetic Techniques for Enhancing Efficiency in Piperazine-2,5-dione Synthesis

Recent advancements in synthetic chemistry have led to the development of techniques that can improve the efficiency, yield, and environmental footprint of DKP synthesis. Microwave-assisted organic synthesis, for example, has emerged as a powerful tool for accelerating these reactions. The cyclization of N-Boc protected dipeptide esters to form piperazine-2,5-diones can be achieved under solvent-free conditions using microwave irradiation. researchgate.net This method dramatically reduces reaction times from hours under conventional heating to mere minutes, often with improved yields and stereoselectivity. researchgate.net

Solid-phase synthesis is another modern approach that facilitates the creation of DKP libraries for drug discovery. By anchoring one of the amino acid precursors to a polymer resin, reagents and byproducts can be easily washed away, simplifying the purification process. The final DKP product is then cleaved from the solid support in the final step. This technique is highly amenable to automation and combinatorial chemistry approaches.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of diketopiperazines (DKPs). This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. researchgate.net The synthesis of DKPs, which involves the intramolecular cyclization of dipeptides, is particularly amenable to this approach. nih.gov

Research has demonstrated the successful application of microwave irradiation in the solid-phase synthesis of DKPs from resin-bound dipeptides. nih.govscite.ai This method combines the benefits of microwave heating with the advantages of solid-phase chemistry, such as simplified purification. The choice of resin and solvent has been found to be a critical parameter for reaction efficiency. While various resins (including polystyrene, TentaGel, and ArgoGel) and organic solvents (such as toluene (B28343) and tert-butyl alcohol) yield good results, the use of Polyethylene glycol-grafted polystyrene (PEGA) resin is notable for its compatibility with water as a reaction solvent. nih.govscite.ai The ability to run these reactions in an aqueous environment represents a significant step towards more environmentally friendly synthetic protocols. nih.gov

The key advantage of the microwave-assisted method is the significant reduction in reaction time, with cyclizations often completing in minutes compared to hours required for conventional heating, all while maintaining high product yields. researchgate.net This efficiency makes the microwave-assisted solid-phase synthesis a preferred method for the rapid generation of DKP-based chemical libraries for drug discovery. nih.govscite.ai

| Resin Type | Solvent | Heating Method | Yield | Key Finding |

|---|---|---|---|---|

| Polystyrene | Toluene | Microwave | High | Effective in organic solvents. |

| TentaGel | Toluene/2-butanol | Microwave | High | Maintains high yield under microwave conditions. |

| ArgoGel | tert-Butyl alcohol | Microwave | High | Compatible with various organic solvents. |

| PEGA | Water | Microwave | High | Uniquely allows for high-yield synthesis in water. nih.gov |

| PEGA | Water | Thermal | High | Effective even with conventional heating, but slower. nih.gov |

Continuous Flow Synthesis Systems for Scaled-Up Production

For the large-scale production of piperazine (B1678402) derivatives, continuous flow synthesis offers significant advantages over traditional batch processing. almacgroup.com Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, allow for superior control over reaction parameters such as temperature, pressure, and mixing. almacgroup.com This precise control enhances reaction efficiency, safety, and product consistency. The high surface-area-to-volume ratio in flow reactors enables rapid heat transfer, making it possible to safely conduct highly exothermic reactions that would be hazardous on a large scale in a batch reactor. almacgroup.com

While specific literature on the continuous flow synthesis of 1-Butylpiperazine-2,5-dione is not extensively detailed, the principles have been successfully applied to the synthesis of medicinally relevant piperazine intermediates. For instance, a consecutive continuous-flow reduction method was developed for a key C-N bond formation in the synthesis of the antipsychotic drug cariprazine, which features a piperazine core. mdpi.com This multi-step sequence involved a selective ester reduction followed by reductive amination using a packed-bed catalytic reactor. mdpi.com

The scalability of a proven flow chemistry process is straightforward and can be achieved by either extending the operation time or by "numbering-up," which involves running multiple systems in parallel. almacgroup.com This approach avoids the complex and often unpredictable challenges associated with scaling up batch reactors. The integration of in-line purification and real-time analytics further enhances the efficiency and quality control of the manufacturing process, making continuous flow a highly attractive strategy for the industrial-scale synthesis of diketopiperazine derivatives. almacgroup.com

Solid-Phase Synthesis Strategies

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and has been extensively applied to the preparation of diketopiperazines. rsc.orgumn.edu In this strategy, the growing molecule is covalently attached to an insoluble polymer resin, which facilitates the purification process; excess reagents and byproducts are simply washed away after each reaction step.

Interestingly, the formation of DKPs is a well-known side reaction in solid-phase peptide synthesis (SPPS), particularly when synthesizing dipeptides where the sequence is prone to intramolecular cyclization. umn.eduacs.orgdigitellinc.com This "side reaction" has been cleverly harnessed for the intentional and efficient synthesis of DKP libraries. By selecting appropriate amino acids and linkers, chemists can promote the cyclization and cleavage from the resin to release the desired DKP. The use of a 'Backbone Amide Linker' (BAL) has been shown to be an effective strategy for this purpose, allowing for the convenient preparation of DKPs which can serve as scaffolds for further chemical diversification. umn.edulookchem.com

Conversely, when DKP formation is undesirable during SPPS, specific strategies must be employed for its suppression. The choice of Fmoc-removal reagent, for example, can have a drastic impact. Studies have shown that using a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-methyl-2-pyrrolidone) can significantly reduce unwanted DKP formation compared to the conventional 20% piperidine (B6355638) in DMF. acs.org This demonstrates the high degree of control that can be exerted over the reaction pathway in solid-phase synthesis.

Regioselective Functionalization of the Piperazine-2,5-dione Ring System

Achieving regioselectivity—the control of reaction at a specific position on the molecule—is critical for creating complex and well-defined substituted diketopiperazines. The symmetrical nature of the parent piperazine-2,5-dione ring presents a challenge, as reactions can occur at multiple sites. Advanced strategies have been developed to direct functionalization to specific nitrogen or carbon atoms on the ring. rsc.org

Protection and Deprotection Strategies for Selective Alkylation

Protecting groups are essential tools for achieving regioselective functionalization. By temporarily blocking one reactive site on the DKP ring, another site can be selectively modified. A key strategy involves the N-acylation of the piperazine-2,5-dione core. For example, the preparation of 1,4-diacetylpiperazine-2,5-dione (B1297580) from the parent DKP using acetyl chloride provides a starting material where the nitrogen atoms are protected as amides. mdpi.com

This diacetyl derivative allows for controlled, stepwise functionalization. Under specific reaction conditions, it is possible to achieve a condensation reaction with an aromatic aldehyde at only one of the C-3 or C-6 positions, yielding a mono-arylidene derivative. mdpi.com The remaining acetyl group can then be removed, and a second, different aldehyde can be introduced, leading to the formation of unsymmetrical bis-arylidene derivatives. mdpi.com This protection-deprotection sequence provides a reliable route to complex DKPs that would be inaccessible through direct condensation with the unprotected piperazine-2,5-dione, which typically yields only symmetrical bis-arylidene products. mdpi.com This method highlights how classical protection strategies can be used to control regioselectivity in the synthesis of elaborately substituted DKPs.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Piperazine-2,5-dione | Acetyl Chloride | 1,4-Diacetylpiperazine-2,5-dione | Protect both nitrogen atoms. mdpi.com |

| 2 | 1,4-Diacetylpiperazine-2,5-dione | 1 molar equivalent of Ar1-CHO | Mono-arylidene derivative | Achieve regioselective functionalization at one position. mdpi.com |

| 3 | Mono-arylidene derivative | Deprotection, then Ar2-CHO | Unsymmetrical bis-arylidene derivative | Introduce a second, different functional group. mdpi.com |

Control of Steric Hindrance in Functionalization Reactions

Steric hindrance, the effect of the size of substituent groups on a molecule's reactivity, can be strategically exploited to direct the outcome of a chemical reaction. In the functionalization of piperazine rings, introducing a large, bulky group at one position can physically block or disfavor reactions at nearby sites, thereby directing incoming reagents to more accessible positions.

A clear example of this principle is the use of a "chiral auxiliary" to achieve enantioselective α-functionalization of N-Boc-piperazines. nih.gov Researchers have employed a bulky, chiral α-methylbenzyl group on one of the nitrogen atoms. This sterically demanding group effectively shields one face of the molecule and prevents undesirable side reactions. Its presence directs the regioselective α-lithiation and subsequent trapping with an electrophile to the opposite side of the ring. nih.gov This strategy not only controls the position of the new substituent (regioselectivity) but also its 3D orientation (stereoselectivity). Following the reaction, the bulky chiral auxiliary can be removed via catalytic hydrogenation, leaving the enantiopure, functionalized piperazine product. nih.gov This approach demonstrates a sophisticated use of steric control to solve the dual challenges of regioselectivity and stereoselectivity in the synthesis of complex piperazine derivatives.

Elucidating Reaction Mechanisms and Chemical Reactivity of 1 Butylpiperazine 2,5 Dione

Hydrolysis and Amide Bond Cleavage Mechanisms

The amide bonds within the 1-Butylpiperazine-2,5-dione ring are susceptible to hydrolysis, which results in the cleavage of the cyclic structure to form a linear dipeptide derivative. This process is essentially the reverse of the cyclization reaction that forms the DKP ring. nih.govacs.org DKP formation is a known degradation pathway for peptides and proteins, particularly when proline is the second amino acid in the sequence. nih.govacs.org

The mechanism of hydrolysis typically involves the nucleophilic attack of a water molecule on one of the amide carbonyl carbons. acs.org This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis : The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-catalyzed hydrolysis : A hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the substituents on the DKP ring. nih.gov For instance, the stability of peptides prone to DKP formation is affected by the N-terminal amino acid residue. nih.gov

Cycloaddition Reactions Involving the Piperazine-2,5-dione Moiety

The piperazine-2,5-dione scaffold can participate in cycloaddition reactions, providing a route to more complex heterocyclic systems. Although the core ring itself is not inherently reactive in many cycloadditions, derivatives with exocyclic double bonds are valuable substrates. For example, (Z,Z)-(benzylidene)piperazine-2,5-diones, which can be synthesized via condensation reactions, can undergo further transformations. csu.edu.aucsu.edu.au

N-Oxidation and Other Heteroatom-Centered Transformations

The nitrogen atoms of the diketopiperazine ring are sites for chemical modification. N-oxidation is a key transformation observed in the biosynthesis of certain natural products. nih.gov For example, in the biosynthesis of pulcherriminic acid, a P450 enzyme oxidizes the two nitrogen atoms of the DKP ring to N-oxides as part of a three-step oxidative mechanism. nih.gov

Besides N-oxidation, the nitrogen atoms can undergo other transformations, such as N-alkylation. This reaction introduces an alkyl group onto one or both of the nitrogen atoms, which is a common strategy for modifying the properties of the DKP scaffold. wikipedia.org The Schöllkopf reagent, an O-alkylated diketopiperazine, is used in the synthesis of unnatural amino acids, highlighting transformations involving the oxygen heteroatoms as well. wikipedia.org

Nucleophilic and Electrophilic Substitution Reactions on the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione scaffold can undergo both nucleophilic and electrophilic substitution reactions, typically at the α-carbons (C-3 and C-6) or the nitrogen atoms.

Nucleophilic Substitution : The DKP ring can act as a nucleophile in its enolate form. Deprotonation of the α-carbons generates an enolate that can react with various electrophiles. This reactivity is exploited in:

Aldol (B89426) Condensation : The DKP enolate can react with aldehydes. wikipedia.org

Alkylation : Enolates can be alkylated at the C-3 and C-6 positions. wikipedia.org

Michael Addition : DKP derivatives can act as donors in Michael additions. researchgate.net

Additionally, the nitrogen atoms can act as nucleophiles in N-alkylation reactions, as seen in the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives. nih.gov

Electrophilic Substitution : Direct electrophilic aromatic substitution is not applicable to the non-aromatic DKP ring. masterorganicchemistry.commsu.edu However, the term can be used to describe reactions where the DKP scaffold, acting as a nucleophile (e.g., as an enolate), attacks an electrophile. For instance, the bromination of the DKP ring at the α-positions, followed by nucleophilic displacement of the bromide, is a known synthetic route. wikipedia.org The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution is influenced by electron-donating or withdrawing substituents, a principle that can be broadly applied to understand how substituents on the DKP ring might influence its nucleophilicity. msu.edu

| Reaction Type | Position | Key Intermediate | Example Reaction |

| Nucleophilic (by DKP) | C-3, C-6 | Enolate | Aldol Condensation, Alkylation wikipedia.org |

| Nucleophilic (by DKP) | N-1, N-4 | Amide Nitrogen | N-Alkylation nih.gov |

| Electrophilic (on DKP) | C-3, C-6 | N/A | Bromination wikipedia.org |

Aldol Condensation Reactions and Stereochemical Considerations with Diketopiperazines

The aldol condensation is a powerful carbon-carbon bond-forming reaction, and its application to the diketopiperazine (DKP) scaffold, such as 1-butylpiperazine-2,5-dione, offers a direct route to functionalized cyclic dipeptides. However, the reactivity of the DKP core presents specific challenges. Direct aldol condensation with the parent DKP, glycine (B1666218) anhydride (B1165640), is generally unsuccessful. This is attributed to the greater acidity of the nitrogen protons compared to the α-carbon hydrogens, which prevents the necessary enolate formation under basic conditions uit.no.

To overcome this, activation of the ring nitrogens is required. The use of N-acyl derivatives, such as 1,4-diacetylpiperazine-2,5-dione (B1297580) ((Ac)₂DKP), has been shown to be an effective strategy, serving as a suitable model for the reactivity of N-alkylated compounds like 1-butylpiperazine-2,5-dione uit.no. Pioneering work demonstrated that (Ac)₂DKP can condense with aromatic aldehydes in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF) to yield 1-acetyl-3-arylidenepiperazine-2,5-diones uit.no. However, these conditions were found to be ineffective for reactions with aliphatic aldehydes, even at higher temperatures uit.no.

The stereochemistry of aldol reactions is often explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like pericyclic transition state harvard.educhem-station.com. The geometry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the aldol adduct chem-station.com. For diketopiperazines, the planarity or near-planarity of the central ring in aromatic substituted derivatives influences the facial selectivity of the reaction csu.edu.au.

In the context of DKP synthesis via self-condensation of amino acid esters, it has been observed that the cis-isomer is preferentially formed in the early stages of the reaction. This kinetic preference is attributed to a faster rate of cyclization for the dipeptide ester precursor leading to the cis-DKP compared to the precursor for the trans-DKP, likely due to differences in steric hindrance rsc.org. While this relates to the formation of the DKP ring itself, it highlights the inherent stereochemical biases in the system. For reactions occurring at the α-carbon, such as aldol additions, the existing stereocenters and the conformation of the DKP ring will similarly direct the approach of the electrophile, leading to specific diastereomeric products. For instance, in hydrogenation reactions of bis(arylidene)piperazine-2,5-diones, a related transformation, products arising from syn-addition are often favored csu.edu.au.

Table 1: Aldol Condensation of 1,4-diacetylpiperazine-2,5-dione with Various Aldehydes

| Aldehyde | Base/Solvent | Product | Outcome | Reference |

|---|---|---|---|---|

| Benzaldehyde | TEA/DMF | 1-acetyl-3-benzylidenepiperazine-2,5-dione | Good yield | uit.no |

| Indole-3-carboxaldehyde | TEA/DMF | 1-acetyl-3-(indol-3-ylmethylene)piperazine-2,5-dione | Reaction occurs | uit.no |

| Pentanal (aliphatic) | TEA/DMF | No reaction | Failed to induce reaction | uit.no |

Reaction Mechanism Intermediates and Transition State Analysis

Understanding the reaction mechanisms involving 1-butylpiperazine-2,5-dione requires an examination of the intermediates and transition states that govern its formation and reactivity. Much of the detailed mechanistic insight comes from studies on DKP formation as a common side reaction in solid-phase peptide synthesis (SPPS), which provides a well-documented model for the intramolecular cyclization and reactivity of these systems nih.govacs.orgresearchgate.net.

The formation of a DKP from a dipeptide precursor involves a key intramolecular nucleophilic attack. The N-terminal nitrogen atom attacks the amide carbonyl carbon between the second and third amino acid residues, leading to the cleavage of the peptide and the formation of the cyclic DKP byproduct acs.org. This process is particularly facile when proline is the penultimate amino acid in the peptide sequence acs.orgresearchgate.netindiana.edu.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition states of these reactions. For the formation of DKPs from Fmoc-protected peptides, DFT calculations have shown that a peptide with a penultimate proline residue can stabilize the transition state through C–H···π interactions, making it more susceptible to DKP formation nih.govresearchgate.net. The reaction mechanism involves the formation of a tetrahedral intermediate following the initial nucleophilic attack, which then collapses to form the stable six-membered DKP ring.

Analysis of the dissociation kinetics of peptides forming DKPs has provided quantitative data on the transition state thermochemistry. For the cleavage of the Pro₂-Xxx₃ bond, the following activation parameters have been determined indiana.edu:

Gibbs Free Energy of Activation (ΔG‡): 94.6 ± 0.9 to 101.5 ± 1.9 kJ·mol⁻¹

Enthalpy of Activation (ΔH‡): 89.1 ± 0.9 to 116.7 ± 1.5 kJ·mol⁻¹

Entropy of Activation (ΔS‡): -25.4 ± 2.6 to 50.8 ± 4.2 J·mol⁻¹·K⁻¹

These values indicate a significant energy barrier to the reaction and provide insight into the structural and electronic requirements of the transition state. The mechanism is understood to proceed through a trans to cis isomerization of the peptide bond preceding the cyclization step, with the cis-configured intermediate being reactive for DKP formation indiana.edu.

Table 2: Key Intermediates and States in Diketopiperazine Reactions

| State/Intermediate | Description | Method of Analysis | Reference |

|---|---|---|---|

| cis-Peptide Bond Intermediate | Isomer of the dipeptide precursor that directly precedes cyclization. | Ion Mobility Spectrometry, Molecular Dynamics | indiana.edu |

| Tetrahedral Intermediate | Formed after the intramolecular nucleophilic attack of the terminal amine on the amide carbonyl. | Density Functional Theory (DFT) | nih.govresearchgate.net |

| Chair-like Transition State | Proposed six-membered transition state in aldol condensation reactions, explaining stereochemical outcomes. | Zimmerman-Traxler Model | harvard.educhem-station.com |

| Stabilized Transition State | Transition state for DKP formation stabilized by C-H···π interactions, particularly with proline residues. | Density Functional Theory (DFT) | nih.govresearchgate.net |

Derivatization and Molecular Engineering of 1 Butylpiperazine 2,5 Dione Analogues

Strategic Introduction of Substituents at C3 and C6 Positions

The C3 and C6 positions of the 1-butylpiperazine-2,5-dione ring are primary sites for introducing chemical diversity. Functionalization at these positions can significantly impact the molecule's conformation and its interactions with biological targets.

Synthesis of Mono- and Bis-Arylidene Derivatives

A common strategy for modifying the C3 and C6 positions involves the condensation of the piperazine-2,5-dione core with aromatic aldehydes to yield arylidene derivatives. The reaction can be controlled to produce either mono- or bis-arylidene products. mdpi.com

Condensation of a piperazine-2,5-dione with an aromatic aldehyde typically results in the formation of symmetrical bis-arylidene derivatives. mdpi.com However, by utilizing a 1,4-diacetylpiperazine-2,5-dione (B1297580), the reaction can be performed in a stepwise manner to yield mono-arylidene derivatives. mdpi.com This approach also opens the possibility of creating unsymmetrical bis-arylidene compounds by reacting the mono-arylidene intermediate with a different aromatic aldehyde. mdpi.com

For instance, the reaction of 1,4-diacetylpiperazine-2,5-dione with one equivalent of an aldehyde can produce a mono-substituted derivative. mdpi.com A subsequent reaction of the purified mono-arylidene intermediate with a second, different aldehyde can then yield an unsymmetrical bis-arylidene product. mdpi.com

Table 1: Examples of Synthesized Arylidene Derivatives of Piperazine-2,5-dione

| Compound Name | Type | Starting Materials |

| 3,6-Di(3-thienylidene)piperazine-2,5-dione | Symmetrical Bis-arylidene | Piperazine-2,5-dione, 3-Thiophenecarboxaldehyde |

| 1-Acetyl-3-(3-thienylidene)piperazine-2,5-dione | Mono-arylidene | 1,4-Diacetylpiperazine-2,5-dione, 3-Thiophenecarboxaldehyde |

| Unsymmetrical Bis-arylidene Derivative | Unsymmetrical Bis-arylidene | 1-Acetyl-3-(3-thienylidene)piperazine-2,5-dione, Second Aldehyde |

This table is generated based on the described synthetic strategies and is for illustrative purposes.

Diastereoselective and Enantioselective Derivatization

Achieving stereocontrol in the synthesis of C3 and C6 substituted 1-butylpiperazine-2,5-dione analogues is crucial for developing compounds with specific biological activities. Diastereoselective and enantioselective methods are employed to control the spatial arrangement of substituents.

High levels of diastereoselectivity have been observed in the alkylation of piperazine-2,5-dione enolates. rsc.org The stereochemical information from a substituent at the C3 position can influence the facial selectivity of alkylation at the C6 position. This stereochemical relay is attributed to the influence of 1,2-torsional strain introduced by N-alkyl substituents, rather than purely steric hindrance. rsc.org

Chiral auxiliaries are frequently used to induce stereoselectivity in the synthesis of piperazine-2,5-dione derivatives. wikipedia.orgsigmaaldrich.comrsc.org These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. A variety of chiral auxiliaries, such as Evans' oxazolidinones, have been successfully employed in the asymmetric alkylation of enolates to produce chiral piperazine-2,5-dione derivatives. rsc.org The use of a stereogenic α-methylbenzyl group on a distal nitrogen atom has also been shown to be an effective strategy for the asymmetric α-functionalization of N-Boc-piperazines. nih.gov

N-Substituent Variation and its Influence on Molecular Structure

Studies on N-acylated piperazines have shown that these molecules exist as conformers at room temperature due to the restricted rotation around the partial double bond of the amide. rsc.org The interconversion of the piperazine (B1678402) chair conformations can also be limited, leading to complex conformational equilibria. rsc.org The nature of the N-substituents can affect the energy barriers for both amide bond rotation and ring inversion. rsc.org For example, an additional aryl substituent at the amine site can lead to reduced rotational and inversion barriers compared to a free secondary amine. rsc.org

The presence of aromatic side chains on the piperazine-2,5-dione ring can lead to noticeable chemical shifts in NMR spectra due to magnetic anisotropic de-shielding. csu.edu.au This effect is dependent on the conformation adopted by the aromatic side chain to maximize overlap with the diketopiperazine ring, which in turn is influenced by the cis or trans stereochemistry of the substituents. csu.edu.au

Conjugation Strategies: Formation of Complex Molecular Structures

The 1-butylpiperazine-2,5-dione core can be utilized as a scaffold to construct more complex molecular architectures through various conjugation strategies. These strategies involve linking the piperazine-2,5-dione moiety to other chemical entities, such as peptides or other heterocyclic systems.

One approach involves the synthesis of tryptamine-piperazine-2,5-dione conjugates. nih.gov A facile and efficient route for this has been developed via a post-Ugi cascade reaction, allowing for the preparation of N-heterocyclic fused derivatives. nih.gov

Furthermore, the diketopiperazine ring can be modified by attaching peptide fragments. mdpi.com This has been explored to create protease-resistant peptidomimetics. mdpi.com Trifunctional amino acids can serve as a universal scaffold to convert dipeptides into 2,5-diketopiperazines, offering a platform for creating novel, biologically active compounds. mdpi.com The synthesis of macrocycles containing a piperazine unit has also been reported, demonstrating the utility of this scaffold in constructing larger, more complex structures. nih.gov

Post-Cyclization Functionalization and Modification

After the formation of the 1-butylpiperazine-2,5-dione ring, further modifications can be introduced through post-cyclization functionalization. This allows for the late-stage introduction of chemical diversity into the molecule.

A key strategy for post-cyclization modification is the direct C-H functionalization of the piperazine ring. nih.govmdpi.comresearchgate.net While challenging due to the presence of two nitrogen atoms, methods have been developed for the site-selective C-H functionalization of piperazines. mdpi.com These include approaches such as α-lithiation trapping, transition-metal-catalyzed α-C-H functionalizations, and photoredox catalysis. nih.gov These methods provide a powerful means to introduce a variety of substituents at the carbon atoms of the piperazine core. researchgate.net

Regioselective reactions on bromopiperazine-2,5-diones have also been explored. The regioselectivity of reactions with reagents like triethyl phosphite (B83602) is highly dependent on the nature of the N-substituents adjacent to the brominated carbon. rsc.org Additionally, a general one-pot synthesis of bis-indolylpiperazine-2,5-diones has been developed, which involves the bromination of the piperazine-2,5-dione followed by immediate reaction with an indole. mdpi.comgeorgiasouthern.edu

Advanced Spectroscopic and Crystallographic Characterization of 1 Butylpiperazine 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of piperazine-2,5-dione derivatives. chemrxiv.orgresearchgate.net Both ¹H and ¹³C NMR provide essential data on the chemical environment of individual atoms within the molecule. In the ¹H NMR spectrum of a typical 1,4-disubstituted piperazine-2,5-dione, characteristic signals for the methylene (B1212753) protons of the piperazine (B1678402) ring and the substituents can be observed and assigned. nih.gov For 1-butylpiperazine-2,5-dione, specific resonances corresponding to the butyl group's methyl, methylene, and methine protons, as well as the protons on the DKP core, confirm the compound's identity.

The chemical shifts in ¹³C NMR are indicative of the carbon skeleton. The carbonyl carbons of the diketopiperazine ring typically appear in the range of 165-175 ppm. The carbon atoms of the butyl substituent will also exhibit characteristic shifts, allowing for complete structural assignment.

Multi-dimensional NMR Techniques for Complex Spectral Data Resolution

For complex substituted diketopiperazines, one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignment challenging. iaea.org Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these complexities. berkeley.edu

COSY experiments establish correlations between scalar-coupled protons, helping to identify adjacent protons within the butyl group and the piperazine ring.

HSQC provides one-bond correlation between protons and their directly attached carbon atoms, simplifying the assignment of the carbon skeleton.

HMBC reveals correlations between protons and carbons over two or three bonds, which is invaluable for confirming the connectivity between the butyl group and the nitrogen atom of the piperazine-2,5-dione ring.

These techniques collectively allow for the deconvolution of complex spectra and provide a comprehensive map of the molecular structure. nih.gov

Elucidation of Cis/Trans Isomerism in Substituted Diketopiperazines

When the piperazine-2,5-dione ring is substituted at the 3 and 6 positions, cis/trans isomerism is possible. NMR spectroscopy is a powerful tool for differentiating between these isomers. chemrxiv.org The relative stereochemistry influences the chemical shifts and coupling constants of the ring protons. For instance, the spatial relationship between substituents can induce shielding or deshielding effects on nearby protons, leading to distinct differences in their resonance frequencies.

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY, are particularly effective in determining isomerism. NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For a cis isomer, NOE cross-peaks would be observed between protons on the substituents at the 3 and 6 positions, whereas such correlations would be absent or very weak for the trans isomer. This methodology has been successfully used to determine the absolute configurations of chiral α-substituted serines by analyzing the NMR spectra of their diketopiperazine derivatives. clockss.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 1-butylpiperazine-2,5-dione. ksu.edu.saspectroscopyonline.com These methods are complementary, as the selection rules for IR absorption and Raman scattering are different. spectroscopyonline.com

In the IR spectrum of a diketopiperazine, the most prominent bands are associated with the amide functional groups. Key vibrational modes include:

N-H Stretching: For N-unsubstituted or mono-N-substituted DKPs, a band in the region of 3200-3400 cm⁻¹ is expected.

C=O Stretching (Amide I): Strong absorption bands typically appear between 1650 and 1700 cm⁻¹, characteristic of the two carbonyl groups in the ring. frontiersin.org

N-H Bending (Amide II): A band around 1550 cm⁻¹ is often observed.

C-H Stretching: Vibrations from the butyl group's CH₂, and CH₃ groups are expected in the 2850-3000 cm⁻¹ region. asianpubs.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa It can provide complementary information on the C-C backbone of the butyl group and the symmetric vibrations of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 1-butylpiperazine-2,5-dione and assessing its purity. nih.gov HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. mdpi.com

For 1-butylpiperazine-2,5-dione (C₈H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimentally measured value. The observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with high mass accuracy confirms the compound's identity. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses, such as the butyl group.

X-ray Crystallography for Precise 3D Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. beilstein-journals.org This technique has been instrumental in understanding the structural nuances of various substituted piperazine-2,5-dione derivatives. chemrxiv.org

Conformational Analysis in the Solid State

The conformation of the six-membered diketopiperazine ring is a subject of significant interest. While sometimes depicted as planar, the ring often adopts a non-planar conformation to alleviate steric strain. baranlab.org X-ray crystal structures have revealed that the DKP ring can exist in various conformations, including planar, boat, or twisted-boat forms, depending on the nature and stereochemistry of its substituents. rsc.orgresearchgate.net

For 1,4-disubstituted 2,5-diketopiperazines, the solid-state structure is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions, which dictate the crystal packing. researchgate.netbaranlab.org The conformation of the butyl group in 1-butylpiperazine-2,5-dione within the crystal lattice can also be precisely determined, providing a complete and accurate picture of the molecule's solid-state architecture.

Interactive Data Table: Spectroscopic and Crystallographic Data Summary

| Analytical Technique | Parameter | Typical Observation for Diketopiperazines |

| ¹H NMR | Chemical Shift (ppm) | Methylene (ring): ~3.8-4.5; N-H: ~7.5-8.5 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl (C=O): 165-175; Methylene (ring): ~45-55 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch: 1650-1700; N-H Stretch: 3200-3400 |

| HRMS | m/z | [M+H]⁺ or [M+Na]⁺ with < 5 ppm mass error |

| X-ray Crystallography | Ring Conformation | Planar, Boat, or Twisted-Boat |

Chirality and Stereochemical Determination

The stereochemistry of 1-butylpiperazine-2,5-dione and its derivatives is a critical aspect influencing their biological activity and physicochemical properties. The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a privileged scaffold in many natural products and bioactive molecules. csu.edu.au The determination of chirality and the assignment of relative and absolute stereochemistry for this class of compounds rely on a combination of advanced spectroscopic and crystallographic techniques.

The substitution on the piperazine-2,5-dione ring can lead to the formation of stereoisomers, primarily cis and trans diastereomers. The differentiation between these isomers is a key challenge that is addressed through detailed analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of piperazine-2,5-dione derivatives. csu.edu.auchemrxiv.orgresearchgate.net Specific NMR-based methods are employed to distinguish between cis and trans isomers.

One common method involves the analysis of chemical shift differences (Δδ). Studies on various substituted piperazine-2,5-diones have shown a qualitative trend where the chemical shifts of protons on the DKP ring differ predictably between cis and trans isomers due to varying magnetic anisotropic effects. csu.edu.au For instance, in a comparative analysis of several DKP molecules with at least one aromatic side chain, the chemical shift differences between the separated isomers indicated that the major isomer possessed cis-stereochemistry due to a clear downfield shift of specific proton resonances compared to the minor isomer. csu.edu.au

Another NMR technique involves the analysis of J-coupling values and their corresponding dihedral angles, which can also indicate a preference for either the cis or trans configuration. csu.edu.au Furthermore, one-dimensional Nuclear Overhauser Effect (nOe) studies can provide direct proof of stereochemistry. Irradiation of a specific proton signal and observation of an enhancement of a nearby proton signal indicates a cis-relative stereochemistry between the two protons. beilstein-journals.org

Enantiopure chiral piperazine-2,5-diones can also be used as chiral solvating agents (CSAs) in NMR spectroscopy to determine the enantiomeric composition of racemic mixtures. researchgate.net For example, (S)-1-benzyl-6-methylpiperazine-2,5-dione has been shown to form diastereomeric hydrogen-bonded associations with racemic analytes, resulting in the splitting of characteristic signals in the 1H and 13C NMR spectra, allowing for the quantification of enantiomers. researchgate.net

Table 1: Comparative ¹H NMR Chemical Shift Differences (Δδ) for Cis/Trans Isomer Determination in Substituted Piperazine-2,5-diones This table is interactive. Click on the headers to sort the data.

| Compound Class | Specific Derivative Example | Solvent | Observed Δδ (ppm) for Ring Protons (δ_cis - δ_trans) | Stereochemical Assignment | Reference |

|---|---|---|---|---|---|

| Phenylalanine Analogues | 9aa | CDCl₃ | 0.13 | Major isomer assigned as cis | csu.edu.au |

| Phenylalanine Analogues | 11ff | CDCl₃ | Similar magnitude to 9aa | Supports cis assignment | csu.edu.au |

| Homo-dimeric DKPs | 9bb, 9cc, 9hh | CDCl₃ | Pronounced upfield shift for major isomer | Consistent with cis stereochemistry | csu.edu.au |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and relative stereochemistry of molecules. beilstein-journals.org For piperazine-2,5-dione derivatives, this technique is the gold standard for confirming the assignments made by spectroscopic methods like NMR. chemrxiv.orgresearchgate.netcsu.edu.ausciprofiles.com

Research combining synthetic methods with spectral analysis has frequently used X-ray crystallography to confirm that under specific reaction conditions, such as hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones, the cis isomer is formed as the major product. csu.edu.auchemrxiv.orgresearchgate.netcsu.edu.ausciprofiles.com The crystallographic data provides precise bond lengths, bond angles, and torsional angles, which definitively establish the spatial arrangement of the substituents on the piperazine-2,5-dione ring.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and separation of stereoisomers of piperazine-2,5-dione derivatives. This method is particularly useful for determining the absolute stereochemistry of chiral compounds. The stereochemical assignments of new derivatives isolated from natural sources, such as the marine fungus Gliocladium sp., have been successfully made using chiral HPLC analysis of the compounds after hydrolysis, followed by comparison of their optical rotation with known compounds. nih.gov

Computational and Theoretical Studies on 1 Butylpiperazine 2,5 Dione Chemistry

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for investigating the electronic structure of molecules. researchgate.netmdpi.com DFT calculations can be used to predict a wide range of properties for piperazine (B1678402) derivatives, including their heats of formation and thermal stability. nih.gov For a molecule like 1-Butylpiperazine-2,5-dione, DFT would be applied to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms, including the conformation of the piperazine-2,5-dione ring and the orientation of the N-butyl group.

Electronic Property Calculation: Compute properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential. These are crucial for understanding how the molecule interacts with other molecules and its environment.

Reactivity Indices: Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. researchgate.net

DFT calculations have been successfully used to study various piperazine-containing compounds, providing insights that guide the synthesis and development of new derivatives. researchgate.netrsc.org

Energy Calculations and Basis Set Superposition Error Correction

Accurate energy calculations are essential for comparing the stability of different molecular conformations or predicting the outcomes of chemical reactions. However, calculations using finite basis sets are prone to an issue known as the Basis Set Superposition Error (BSSE). wikipedia.org

BSSE is an artificial stabilization that occurs when calculating the interaction energy between two or more molecular fragments (or within a single large molecule). wikipedia.orgmdpi.com As fragments approach each other, the basis functions of one fragment can be "borrowed" by the other, effectively increasing its basis set and artificially lowering its energy. wikipedia.org This error is particularly significant when using smaller basis sets. uni-muenchen.de

To mitigate this, the counterpoise (CP) correction method is commonly employed. wikipedia.org The CP method calculates the energy of each fragment in the presence of "ghost orbitals" (the basis functions without the nuclei and electrons) of the other fragments. uni-muenchen.degatech.edu This allows for the estimation and subsequent subtraction of the BSSE from the total energy, providing a more accurate interaction energy. wikipedia.org While crucial for intermolecular interactions, intramolecular BSSE can also be considered by dividing the molecule into fragments, although the division is not always unique. mdpi.comgatech.edu

The following table illustrates how interaction energy calculations can be affected by the choice of basis set and the BSSE, using the helium dimer as a classic example. A larger basis set generally reduces the error.

| Method | Basis Set | Interaction Energy (kJ/mol) |

|---|---|---|

| RHF | 6-31G | -0.0035 |

| RHF | cc-pVDZ | -0.0038 |

| RHF | cc-pVTZ | -0.0023 |

| RHF | cc-pVQZ | -0.0011 |

| MP2 | 6-31G | -0.0042 |

| MP2 | cc-pVDZ | -0.0159 |

| MP2 | cc-pVTZ | -0.0211 |

| MP2 | cc-pVQZ | -0.0271 |

This table, adapted from data on the Helium dimer, demonstrates the impact of different computational methods and basis sets on calculated interaction energies, highlighting the challenges posed by BSSE. uni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For 1-Butylpiperazine-2,5-dione, MD simulations would provide critical insights into its dynamic behavior, such as the flexibility of the piperazine ring and the conformational freedom of the butyl side chain. nih.gov

An MD simulation involves:

System Setup: Building an initial model of the molecule, often solvated in a box of water molecules to mimic physiological conditions.

Energy Minimization: Optimizing the initial structure to remove any unfavorable atomic clashes.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Simulating the trajectory of the atoms over a period, typically nanoseconds to microseconds, by solving Newton's equations of motion. mdpi.com

Analysis of the resulting trajectory can reveal stable conformations, the transitions between them, and interactions with solvent molecules. Key metrics like the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the course of the simulation. nih.govmdpi.com Such studies are invaluable for understanding how the molecule behaves in a dynamic environment, which is essential for predicting its biological activity and physical properties. nih.govrsc.org

Molecular Docking Studies and Binding Mode Predictions (Structural Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govpharmaceuticaljournal.net For 1-Butylpiperazine-2,5-dione, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov Studies on various piperazine-2,5-dione derivatives have used molecular docking to predict interactions with anticancer and anti-influenza targets. nih.govuobasrah.edu.iq These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govuobasrah.edu.iq

The results of docking studies can guide the design of new derivatives with improved potency and selectivity. For instance, understanding how the butyl group of 1-Butylpiperazine-2,5-dione fits into a binding pocket can inform modifications to enhance binding affinity. researchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Derivative 7 | Neuraminidase (H5N2) | -85.34 | ASN249 |

| Derivative 9 | Neuraminidase (H5N2) | -77.18 | ARG371 |

| Derivative 13a | Neuraminidase (H5N2) | -85.09 | ARG371 |

| Derivative 13b | Neuraminidase (H5N2) | -77.87 | ARG371, GLN432 |

This table presents example molecular docking results for several 2,5-diketopiperazine derivatives against the neuraminidase protein of the H5N2 influenza virus, illustrating the type of data generated in such studies. nih.gov

Kinetic and Thermodynamic Modeling of Reactions

Kinetic and thermodynamic modeling provides a quantitative understanding of the feasibility, spontaneity, and rates of chemical reactions involving 1-Butylpiperazine-2,5-dione. Such models have been developed for the parent piperazine scaffold, particularly in the context of industrial applications like carbon dioxide capture. researchgate.netresearchgate.netutexas.edu

Thermodynamic models can predict properties like the heat of absorption and equilibrium constants for reactions. researchgate.netresearchgate.net Kinetic models focus on the reaction rates, using parameters such as activation energy and pre-exponential factors. researchgate.net These models are crucial for process optimization and for understanding the chemical fate of the compound under various conditions. acs.org

Transition State Theory and Reaction Rate Coefficient Determination

Transition State Theory (TST) is a fundamental framework for explaining the rates of elementary chemical reactions. wikipedia.org TST postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. wikipedia.org

For a reaction involving 1-Butylpiperazine-2,5-dione, computational methods can be used to:

Locate the Transition State: Identify the geometry and energy of the transition state structure on the potential energy surface.

Calculate Activation Energy: Determine the energy barrier (activation energy) that must be overcome for the reaction to occur.

Determine Rate Coefficients: Use the principles of statistical mechanics to calculate the reaction rate coefficient, often employing the Eyring equation. wikipedia.orgox.ac.uk

Theoretical kinetic studies on the atmospheric oxidation of piperazine, for example, have used TST and master equation modeling to determine rate coefficients and reaction pathways, providing valuable data on the compound's environmental lifetime. acs.orgchemrxiv.org

Kinetic Isotope Effects (KIE) Analysis

Kinetic Isotope Effect (KIE) analysis is a powerful technique used to investigate the mechanisms of chemical reactions by determining the rate-determining step and probing the structure of the transition state. wikipedia.org The effect arises from the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (²H). wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. chemrxiv.org Because heavier isotopes form stronger bonds and have lower zero-point vibrational energies, more energy is required to break a bond to a heavier isotope, resulting in a slower reaction rate.

While no specific KIE studies have been published for reactions involving 1-Butylpiperazine-2,5-dione, the methodology could be applied to understand its reactivity. For example, in a hypothetical reaction involving the abstraction of a hydrogen atom from the butyl chain, one could measure the reaction rates for the normal compound and its deuterated analogue (e.g., 1-(butyl-1,1-d₂)-piperazine-2,5-dione). A significant primary KIE (typically kH/kD > 2) would provide strong evidence that the C-H bond is broken in the rate-determining step of the reaction. This information is invaluable for mapping out reaction pathways and optimizing reaction conditions.

Cheminformatics and Computational Property Predictions

Cheminformatics utilizes computational methods to analyze chemical data and predict the properties of molecules. For a compound like 1-Butylpiperazine-2,5-dione, these tools can rapidly estimate a wide range of physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before the molecule is ever synthesized in a lab.

These predictions are derived from the molecule's structure and are based on quantitative structure-property relationship (QSPR) models trained on large datasets of experimentally measured values. Key predicted properties for a molecule like 1-Butylpiperazine-2,5-dione would include its lipophilicity (logP), aqueous solubility (logS), molecular weight, polar surface area, and counts of hydrogen bond donors and acceptors.

| Predicted Property | Description | Relevance |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion and absorption. |

| XLogP3 | A computed value for the logarithm of the octanol/water partition coefficient. | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms. | Influences solubility and binding to biological targets. |

| Rotatable Bond Count | The number of bonds that allow free rotation. | Relates to conformational flexibility and oral bioavailability. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Predicts transport properties like cell permeability. |

These computational predictions are critical in early-stage drug discovery for filtering large virtual libraries of compounds and prioritizing those with the most promising, drug-like characteristics for synthesis and further testing.

Synthetic Accessibility Scoring

Synthetic Accessibility (SA) is a crucial computational metric that estimates the ease with which a molecule can be synthesized. In drug discovery, generative models can design vast numbers of novel molecules, but many may be difficult or impossible to create in a laboratory. SA scores help to filter these virtual compounds, prioritizing those that are synthetically tractable.

Several algorithms have been developed to quantify synthetic accessibility, each with a different approach:

| Scoring Method | Methodology | Interpretation |

|---|---|---|

| SAscore | A heuristic score based on the analysis of molecular fragments and complexity. It penalizes non-standard ring systems, complex stereochemistry, and other challenging structural features. | Ranges from 1 (very easy to make) to 10 (very difficult to make). chemeo.com |

| SCScore | A score based on a neural network trained on a large database of known chemical reactions. It assumes that products are generally more complex than their reactants. | Ranges from 1 to 5, with lower scores indicating a higher likelihood of synthesizability. chemeo.com |

| RAscore | A Retrosynthetic Accessibility score that uses a neural network to predict the outcome of a full retrosynthetic analysis using tools like AiZynthFinder. | Ranges from 0 to 1, where a higher score indicates greater confidence that a synthesis route can be found. chemeo.com |

For 1-Butylpiperazine-2,5-dione, the structural components are common and the assembly is straightforward. The piperazine-2,5-dione core is a well-known scaffold, and the attachment of a simple butyl group via N-alkylation is a standard chemical transformation. Therefore, it would be expected to receive a favorable (low) SAscore and SCScore, and a high RAscore, indicating that it is a highly accessible synthetic target.

Green Chemistry Principles Applied to 1 Butylpiperazine 2,5 Dione Synthesis and Derivatization

Biocatalytic Approaches: Enzymatic Synthesis of Diketopiperazines

Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with high specificity and efficiency under mild conditions, thereby reducing energy consumption and the formation of unwanted byproducts.

Enzyme-Catalyzed Cyclization of Peptidic Precursors

The formation of the diketopiperazine ring is a critical step in the synthesis of compounds like 1-Butylpiperazine-2,5-dione. Enzymes play a significant role in catalyzing the cyclization of linear dipeptide precursors. In nature, the biosynthesis of many DKP-containing natural products involves nonribosomal peptide synthetases (NRPSs). umn.edu These large, modular enzyme complexes catalyze the condensation of two amino acids to form a linear dipeptide, which then undergoes intramolecular cyclization to yield the DKP core. umn.edu

Researchers have developed chemoenzymatic methods that mimic this natural process. One such approach uses the adenylation domain of an enzyme like tyrocidine synthetase A (TycA-A) to activate an amino acid. acs.orgacs.org This activated amino acid can then react with an amino acid ester to form a dipeptide ester, which subsequently cyclizes to form the DKP ring. acs.orgacs.org This one-pot synthesis method can produce a wide variety of DKPs without racemization, a common issue in chemical synthesis. acs.orgacs.org The cyclization step in this chemoenzymatic process is often pH-dependent, proceeding efficiently in a pH range of 6.5 to 9.5. acs.orgacs.org

Solvent Minimization and Replacement Strategies

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the reduction or replacement of these solvents with more environmentally benign alternatives.

Use of Green Solvents and Solvent-Free Methods

The development of synthetic routes for diketopiperazines in green solvents, particularly water, represents a significant advancement. Studies have shown that the cyclization of dipeptides to form DKPs can be successfully carried out in water, often facilitated by microwave assistance. This approach not in only aligns with green chemistry principles but also offers practical advantages like simplified purification.

Solvent-free reaction conditions offer an even more sustainable alternative. Microwave-assisted, solvent-free synthesis of 2,5-piperazinediones from N-Boc protected dipeptide esters has been demonstrated as a general, efficient, and environmentally friendly procedure. cetjournal.itnih.gov This method involves the one-pot deprotection of the Boc group and subsequent cyclization, providing clean reactions, easy isolation of products, and good yields. cetjournal.it The combination of microwave irradiation and solvent-free conditions significantly reduces reaction times and waste generation compared to conventional heating methods. cetjournal.itnih.gov

Energy Efficiency in Synthesis: Microwave and Ultrasonic Irradiation

Reducing energy consumption is a core tenet of green chemistry. Alternative energy sources like microwave and ultrasonic irradiation can significantly enhance reaction rates, leading to shorter reaction times and lower energy input compared to conventional thermal heating.

Microwave-assisted synthesis has proven to be a highly effective method for producing diketopiperazines. The reaction of dipeptide methyl esters in water under microwave irradiation for just 10 minutes can produce DKPs in moderate to excellent yields (63–97%). cetjournal.it This represents a substantial improvement over traditional heating methods, which often require longer reaction times and may lead to lower yields and the formation of diastereomeric mixtures. nih.gov The efficiency of microwave heating is also evident in solid-phase synthesis, where it dramatically shortens reaction times while maintaining high yields. almacgroup.com For instance, a post-Ugi cascade reaction to form tryptamine-piperazine-2,5-dione conjugates was successfully performed under microwave irradiation at 120 °C for 10 minutes, delivering the target compounds in high purity and excellent yield. whiterose.ac.uk

| Method | Solvent | Time | Yield (%) | Reference |

| Thermal Heating | Toluene (B28343) | 2 h | 98 | nih.gov |

| Microwave (600W) | None | 5 min | 95 | nih.gov |

| Thermal Heating | Toluene/2-Butanol | 24 h | 95 | almacgroup.com |

| Microwave | Toluene/2-Butanol | 10 min | 96 | almacgroup.com |

| Microwave | Water | 10 min | 63-97 | cetjournal.it |

Ultrasonic irradiation is another green technique that accelerates chemical reactions through acoustic cavitation. While specific studies on 1-Butylpiperazine-2,5-dione are limited, the application of ultrasound has shown significant rate enhancements in the synthesis of other heterocyclic compounds. For example, the synthesis of aromatic 1,2-diketones from oximinoketones in an aqueous medium was accelerated significantly, with reaction times decreasing from 120-160 minutes to 30-40 minutes and yields increasing from 30-57% to 80-93% under ultrasonic irradiation. cetjournal.it This technology offers a promising avenue for the energy-efficient synthesis of the DKP scaffold.

Catalyst Design and Recycling for Sustainable Production

Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher efficiency, selectivity, and under milder conditions. The development of reusable and non-toxic catalysts is a key area of research.

For diketopiperazine synthesis, various catalytic systems have been explored to improve sustainability. Diboronic acid anhydride (B1165640) has been used as an efficient dehydration catalyst for peptide bond formation, leading to a concise, high-yield synthesis of 2,5-diketopiperazines. nih.gov This method boasts improved atom economy as water is the only byproduct. nih.gov In other approaches, catalysts such as phosphorus pentoxide have been employed in cyclocondensation reactions to achieve faster reaction times and higher yields compared to uncatalyzed thermal methods. mdpi.com

The concept of catalyst recycling is crucial for sustainable production. While specific examples for 1-Butylpiperazine-2,5-dione are not prevalent, research on other heterocyclic systems demonstrates the potential. For instance, a carbon-supported nitrogen phosphorus-cobalt catalyst has been used for the one-pot synthesis of N-substituted pyrroles, and a magnetite-citric acid nanocatalyst has been shown to be efficient and reusable for other multi-component reactions. These principles of designing efficient, recyclable, and non-noble metal-based catalysts are directly applicable to developing more sustainable synthetic routes for diketopiperazines.

Process Intensification and Continuous Flow Systems

Process intensification involves developing novel equipment and techniques that lead to smaller, safer, more energy-efficient, and sustainable chemical processes. Continuous flow chemistry, often performed in microreactors, is a prime example of process intensification.

The synthesis of diketopiperazines can be adapted to continuous flow systems. A straightforward synthesis of the DKP core involves heating an amino acid in a solvent like ethylene (B1197577) glycol under a constant flow of nitrogen gas, which facilitates the removal of water and drives the cyclization reaction. This setup can be integrated into a continuous process.

Atom Economy and Waste Reduction in Diketopiperazine Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design processes that are efficient, safe, and environmentally benign. Among these principles, atom economy and waste reduction are critical metrics for evaluating the sustainability of a chemical reaction. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product jocpr.com. An ideal, 100% atom-economical reaction would see all atoms from the starting materials integrated into the product, with no byproducts. Closely related is the concept of waste reduction, often quantified by the E-factor (Environmental Factor), which measures the mass ratio of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process.

In the context of synthesizing 2,5-diketopiperazines (DKPs), such as 1-Butylpiperazine-2,5-dione, these principles highlight the significant drawbacks of many traditional synthetic routes. Historically, the synthesis of DKPs involves the formation of linear dipeptides followed by an intramolecular cyclization. This process often relies on stoichiometric coupling agents to facilitate the amide bond formation, along with the use of protecting groups for the amine and carboxylic acid functionalities acs.org. While effective, this approach suffers from poor atom economy. The coupling agents, activating groups, and protecting groups are consumed in stoichiometric amounts and are ultimately discarded as waste, contributing to a high E-factor acs.org.

To address these shortcomings, significant research has focused on developing greener synthetic methodologies for DKPs that prioritize atom economy and minimize waste.

Detailed Research Findings:

Modern approaches have increasingly shifted towards catalytic and one-pot procedures that drastically improve the environmental footprint of DKP synthesis.

Catalytic Methods: A key strategy in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. Catalytic methods for DKP synthesis offer superior atom economy as the catalyst is used in small quantities and is regenerated, thus not contributing to the waste stream. For instance, a method utilizing diboronic acid anhydride as a dehydration catalyst for peptide bond formation enables a concise synthesis of 2,5-diketopiperazines in high yields organic-chemistry.org. This catalytic condensation, followed by deprotection and intramolecular cyclization, avoids the need for traditional stoichiometric condensation reagents organic-chemistry.org. The primary byproduct in this catalytic dehydration is water, representing a significant improvement in atom economy compared to methods that generate large amounts of chemical waste organic-chemistry.org. Other catalytic systems, including those employing manganese complexes in synergy with a DKP catalyst itself, have been developed for activating dioxygen in selective oxidation reactions, showcasing the versatility of catalytic approaches in DKP chemistry acs.org.

Multicomponent and One-Pot Reactions: Multicomponent reactions (MCRs), such as the Ugi reaction, are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants nih.gov. Post-Ugi cascade reactions have been successfully employed to construct diverse piperazine-2,5-dione cores, offering a facile and efficient route with high atom economy nih.govmdpi.com. These one-pot syntheses are highly efficient as they reduce the number of intermediate purification steps, which in turn minimizes solvent usage and waste generation mdpi.comnih.gov.

The table below illustrates a theoretical comparison between a traditional and a modern green catalytic approach for the synthesis of a generic DKP, applicable to 1-Butylpiperazine-2,5-dione.

Interactive Data Table: Comparison of Synthetic Routes for Diketopiperazines

| Feature | Traditional Method (e.g., Carbodiimide Coupling) | Green Catalytic Method (e.g., Dehydration) |

| Reagents | Stoichiometric coupling agent (e.g., DCC), protecting groups | Catalytic amount of dehydrating agent (e.g., Diboronic acid anhydride) |

| Primary Byproduct | Dicyclohexylurea (from DCC), cleaved protecting groups | Water organic-chemistry.org |

| Atom Economy | Low | High |

| Waste Generation (E-Factor) | High | Low |

| Number of Steps | Multiple (protection, coupling, deprotection, cyclization) | Fewer (often one-pot or fewer steps) organic-chemistry.org |

| Solvent Usage | High (due to multiple steps and purifications) | Reduced |

This second table provides a more detailed, albeit hypothetical, breakdown of the atom economy calculation for the cyclization step, emphasizing the impact of the chosen methodology.

Interactive Data Table: Atom Economy Analysis of DKP Cyclization

| Synthetic Approach | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (Linear Dipeptide + Coupling Agent) | Linear Dipeptide (e.g., N-butyl-glycyl-alanine methyl ester), Base | 1-Butyl-3-methylpiperazine-2,5-dione | Methanol, Water | < 80% (Excludes atoms from base and solvent) |

| Catalytic Intramolecular Cyclization | N-protected dipeptide | 1-Butylpiperazine-2,5-dione | Water, regenerated catalyst | ~90-95% (Depends on protecting group, if any) |

| Ideal Direct Cyclization of Amino Acids | N-Butylglycine + Alanine | 1-Butyl-3-methylpiperazine-2,5-dione | 2 H₂O | ~85% |

Advanced Applications of 1 Butylpiperazine 2,5 Dione in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis